Erbium silicide is a compound formed from the combination of erbium and silicon, classified as a rare-earth metal silicide. It is recognized for its unique physicochemical properties, including low electrical resistivity and high thermal stability, making it valuable in microelectronics and optoelectronics. This compound is particularly noted for its compatibility with silicon substrates, which enhances its applicability in various technological fields.
The synthesis of erbium silicide can be achieved through various methods:
The molecular formula for erbium silicide is . The structure of erbium silicide is characterized by a layered arrangement where erbium atoms are interspersed with silicon atoms. The formation of stable phases such as ErSi1.7 has been confirmed through X-ray diffraction analysis, which indicates the crystalline nature of the material and provides insights into its structural properties .
Erbium silicide undergoes various chemical reactions, including:
The mechanism of action for erbium silicide primarily involves the diffusion of silicon within the layered metal silicide during synthesis. In ion beam synthesis, for instance, ions penetrate the silicon substrate and facilitate the formation of erbium silicide through solid-state reactions. This process is influenced by factors such as temperature and ion energy, which determine the efficiency and quality of the resulting material .
Erbium silicide exhibits several notable physical and chemical properties:
Erbium silicide has a wide range of scientific uses due to its unique properties:
Erbium silicide (ErSi₂) emerged from broader research on rare-earth silicides initiated in the mid-20th century. The exploration intensified after the isolation of pure erbium in 1934 by German chemists Wilhelm Klemm and Heinrich Bommer, which enabled systematic studies of its compounds [6] [10]. Early investigations focused on rare-earth silicides' unique crystallographic behaviors and electronic properties. Researchers discovered that erbium silicide forms spontaneously ordered nanostructures when deposited on silicon substrates—a phenomenon first documented in the 1990s through scanning tunneling microscopy studies. This self-assembly property distinguished it from conventional metal silicides and spurred interest in its quantum applications [8].
Erbium (atomic number 68) is a lanthanide-series element with the electron configuration [Xe]4f¹²6s². Key properties enabling silicide formation include:
During synthesis, erbium atoms diffuse into silicon lattices above 400°C, creating Er-Si covalent bonds with 10–15% bond polarity. Oxygen impurities (>10¹⁹ cm⁻³) significantly alter this process by forming erbium-oxygen complexes, reducing electrically active erbium concentrations to 8·10¹⁶ cm⁻³ despite total erbium reaching 3·10¹⁸ cm⁻³ [3].
Erbium silicide bridges traditional metallurgy and quantum-scale engineering. Its applications span:
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